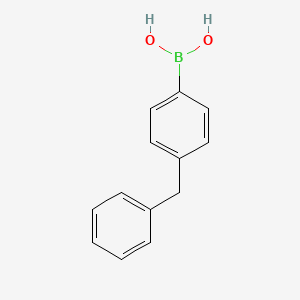

(4-Benzylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(4-benzylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXRLRBXBWDOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662949 | |

| Record name | (4-Benzylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56311-13-8 | |

| Record name | (4-Benzylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of (4-Benzylphenyl)boronic acid in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of (4-Benzylphenyl)boronic acid

This compound is a deceptively simple molecule that holds a pivotal role as a building block in contemporary organic synthesis. Its structure, featuring a biphenylmethane core functionalized with a boronic acid moiety, makes it an invaluable precursor for constructing complex molecular architectures, particularly in the pharmaceutical industry.[1] The diarylmethane motif is a common feature in numerous biologically active compounds and approved drugs.[2][3] The true power of this compound lies in its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[4] This reaction's tolerance for a wide range of functional groups, coupled with its high efficiency and selectivity, makes it a favored tool in late-stage functionalization during the synthesis of drug candidates.[2][5]

This guide provides an in-depth exploration of the core synthetic methodologies for preparing this compound. It is designed for researchers, medicinal chemists, and process development scientists who require not just a protocol, but a deep, mechanistic understanding of the available synthetic routes. We will dissect the causality behind experimental choices, compare the strategic advantages of each method, and provide field-proven protocols to empower you to make informed decisions in your synthetic campaigns.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of method is often dictated by factors such as the availability of starting materials, required scale, functional group compatibility, and cost-effectiveness. We will focus on three principal and robust strategies:

-

The Grignard Reagent Pathway: A classic, reliable, and cost-effective method involving the reaction of an organomagnesium compound with a borate ester.

-

Miyaura Borylation: A modern, palladium-catalyzed cross-coupling reaction that offers excellent functional group tolerance.

-

Direct C-H Borylation: A cutting-edge, atom-economical approach using iridium catalysis to directly functionalize a C-H bond.

Method 1: The Grignard Reagent Pathway

This is arguably the most traditional and widely practiced method for synthesizing arylboronic acids on both laboratory and industrial scales. The strategy hinges on the nucleophilic attack of a pre-formed Grignard reagent on an electrophilic boron source, typically a trialkyl borate.

Mechanistic Rationale and Causality

The reaction proceeds in two main stages. First, 4-benzylbromobenzene is reacted with magnesium metal in an anhydrous ether solvent to form the phenylmagnesium bromide Grignard reagent.[6] The choice of an ether solvent (like THF or diethyl ether) is critical; it must be anhydrous to prevent quenching of the highly basic Grignard reagent, and it serves to stabilize the organomagnesium species through coordination. The second stage involves the addition of this nucleophilic Grignard reagent to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The low temperature (-78 °C) is crucial to prevent over-addition of the Grignard reagent to the initially formed boronate ester, which would lead to the formation of unwanted borinic and boronic acid byproducts. The reaction is then quenched with an acid, which hydrolyzes the boronate ester to the final this compound.[7]

Graphical Representation: Grignard Pathway

Caption: Workflow for Grignard-based synthesis of this compound.

Detailed Experimental Protocol: Grignard Synthesis

Materials:

-

4-Benzylbromobenzene

-

Magnesium turnings

-

Iodine (a single crystal for initiation)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure all moisture is removed.

-

Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. In the dropping funnel, place a solution of 4-benzylbromobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization or via an acid-base extraction procedure (see Purification section).[8]

Method 2: Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that directly installs a boronate ester group onto an aryl halide.[5] This method is prized for its exceptional tolerance of sensitive functional groups that would not survive the harsh, basic conditions of Grignard reagent formation.

Mechanistic Rationale and Causality

The catalytic cycle begins with the oxidative addition of the aryl halide (4-benzylbromobenzene) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This step is facilitated by a base (e.g., potassium acetate), which activates the diboron species. The final step is reductive elimination, which releases the desired boronate ester product and regenerates the active Pd(0) catalyst. The resulting pinacol ester is a stable, easily handled solid that can be used directly in subsequent reactions or hydrolyzed to the boronic acid if required.

Graphical Representation: Miyaura Borylation Cycle

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Detailed Experimental Protocol: Miyaura Borylation

Materials:

-

4-Benzylbromobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc), anhydrous

-

Anhydrous 1,4-Dioxane or DMSO

-

Pinacol (for optional direct conversion to boronic acid)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: To a Schlenk flask, add 4-benzylbromobenzene (1.0 equivalent), B₂pin₂ (1.1 equivalents), anhydrous potassium acetate (1.5 equivalents), and Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Isolation of Ester: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pinacol ester can often be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from hexane.

-

(Optional) Hydrolysis to Boronic Acid: The isolated pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) in a solvent like THF or acetone. Alternatively, transesterification with an excess of another diol can be performed.

Method 3: Iridium-Catalyzed C-H Borylation

This approach represents the frontier of boronic acid synthesis, offering unparalleled atom economy by directly converting a C-H bond into a C-B bond, thus avoiding the need for pre-functionalized starting materials like aryl halides.[9][10] For this compound, the starting material would be diphenylmethane.

Mechanistic Rationale and Causality

The reaction is typically catalyzed by an iridium(I) complex, such as [Ir(COD)OMe]₂, with a bipyridine-based ligand.[11] The active catalyst, an Iridium(III) tris(boryl) species, is formed in situ. This complex can activate aromatic C-H bonds via an oxidative addition or a σ-bond metathesis mechanism.[12] For diphenylmethane, the primary challenge is regioselectivity. Iridium-catalyzed borylation is highly sensitive to sterics, typically favoring the least hindered C-H bond.[11] This means that borylation will predominantly occur at the meta and para positions of the phenyl rings. While achieving exclusive para-selectivity is challenging, optimization of ligands and reaction conditions can favor the formation of the desired 4-isomer. This method is particularly valuable for creating libraries of analogs where different isomers are desired.

Graphical Representation: C-H Borylation Concept

Caption: Conceptual workflow for direct C-H borylation of diphenylmethane.

General Experimental Protocol: Iridium-Catalyzed C-H Borylation

Materials:

-

Diphenylmethane

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(COD)OMe]₂ (Iridium catalyst precursor)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand)

-

Anhydrous solvent (e.g., THF, Cyclohexane)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the iridium precursor (e.g., [Ir(COD)OMe]₂, 1.5 mol % Ir) and the ligand (e.g., dtbpy, 1.5 mol %) to a reaction vessel.

-

Reagent Addition: Add B₂pin₂ (1.5 equivalents) and diphenylmethane (1.0 equivalent).

-

Reaction: Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., 80 °C) for 12-48 hours.

-

Workup and Analysis: After cooling, remove the solvent under reduced pressure. The product will be a mixture of isomers. The ratio of these isomers must be determined by analytical techniques like GC-MS or ¹H NMR.

-

Isolation: The desired para-isomer is typically separated from the other isomers by careful column chromatography or selective crystallization.

Comparative Analysis of Synthesis Methods

| Feature | Grignard Reagent Pathway | Miyaura Borylation | Iridium-Catalyzed C-H Borylation |

| Starting Material | 4-Benzylhalobenzene | 4-Benzylhalobenzene | Diphenylmethane |

| Key Reagents | Mg, Trialkyl borate | Pd catalyst, B₂pin₂, Base | Ir catalyst, B₂pin₂, Ligand |

| Atom Economy | Moderate | Good | Excellent |

| Cost | Low (reagents are cheap) | High (Pd catalyst, B₂pin₂) | Very High (Ir catalyst) |

| Scalability | Excellent, widely used in industry | Good, but catalyst cost can be a factor | Challenging due to catalyst cost and purification |

| Functional Group Tolerance | Poor (intolerant to acidic protons, carbonyls) | Excellent | Very Good |

| Regioselectivity | Excellent (defined by halide position) | Excellent (defined by halide position) | Poor to Moderate (sterically driven) |

| Key Advantage | Low cost, high reliability | Broad functional group tolerance | Step economy, novel disconnections |

| Key Disadvantage | Requires anhydrous conditions, poor FG tolerance | Catalyst cost and removal | Poor regioselectivity, catalyst cost |

Purification: The Critical Final Step

Purification of boronic acids can be challenging due to their tendency to form boroxines (cyclic anhydrides) upon dehydration and their amphiphilic nature.[8] Several robust methods are available.

Purification Workflow

Caption: Decision workflow for the purification of boronic acids.

Protocol: Acid-Base Extraction Purification

This method is highly effective for removing non-acidic organic impurities.[8][13]

-

Dissolve the crude boronic acid in an organic solvent like diethyl ether or ethyl acetate.

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will convert to its water-soluble boronate salt and move to the aqueous layer.

-

Separate the aqueous layer and wash it once with fresh diethyl ether to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid (e.g., 2 M HCl) until the pH is ~1-2.

-

The pure boronic acid will precipitate out of the aqueous solution as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The classic Grignard pathway remains the workhorse for large-scale, cost-effective production where functional group tolerance is not a concern. For more delicate substrates and applications in medicinal chemistry where retaining complex functionality is paramount, Miyaura borylation offers a robust and reliable alternative, albeit at a higher cost. Finally, direct C-H borylation represents the cutting edge of synthetic efficiency, providing the most atom-economical route, but its application is currently limited by challenges in regioselectivity and the high cost of iridium catalysts. A thorough understanding of the mechanistic underpinnings and practical considerations of each method allows the discerning scientist to select the optimal strategy for their specific research and development needs.

References

- 1. This compound [myskinrecipes.com]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

(4-Benzylphenyl)boronic acid chemical properties

An In-depth Technical Guide to (4-Benzylphenyl)boronic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, boronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These organoboron compounds offer a unique combination of stability, low toxicity, and versatile reactivity, making them invaluable building blocks in the synthesis of complex molecules.[2][3] Among the vast library of commercially available boronic acids, this compound stands out as a key intermediate for constructing biaryl structures containing a flexible benzyl motif. This diphenylmethane framework is a common feature in many biologically active compounds and advanced materials.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, provide field-proven experimental protocols, and offer insights into its strategic application in contemporary research.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of a phenylboronic acid moiety substituted at the para-position with a benzyl group. This structure provides both a reactive handle for cross-coupling and a non-polar, flexible spacer that can be crucial for modulating the pharmacological or material properties of the final product.

The boronic acid functional group, -B(OH)₂, is a Lewis acid capable of forming reversible covalent complexes with diols, a property that has been exploited in sensor design.[4] However, its primary utility in synthesis stems from its ability to undergo transmetalation with a transition metal catalyst, typically palladium.[3]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56311-13-8 | [5][6] |

| Molecular Formula | C₁₃H₁₃BO₂ | [5][7] |

| Molecular Weight | 212.05 g/mol | [5] |

| Appearance | White to off-white solid | [8] |

| Purity | Typically ≥98% | [5] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [5] |

| logP (calculated) | 0.9572 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 3 | [5] |

Note: Physical properties such as melting point can vary. Boronic acids are known to dehydrate upon heating to form cyclic trimeric anhydrides (boroxines), which can affect melting point determination.[4]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when derivatized analogues are required. A common and reliable laboratory-scale synthesis proceeds from 4-benzylbromobenzene. The logical workflow involves the formation of an organometallic intermediate followed by quenching with a borate ester and subsequent hydrolysis.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Illustrative)

This protocol describes a common method involving organolithium formation.

Safety Precaution: This procedure involves pyrophoric reagents (n-butyllithium) and anhydrous solvents. It must be performed by trained personnel in a fume hood under an inert atmosphere.

Materials:

-

4-Benzylbromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen/argon inlet, add 4-benzylbromobenzene (1.0 equiv) and dissolve in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise via syringe or dropping funnel over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Boronation: Add triisopropyl borate (1.2 equiv) dropwise to the organolithium solution at -78 °C. The addition is typically exothermic; maintain the temperature carefully. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Workup): Cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[9][10] This reaction is a cornerstone of modern medicinal chemistry and materials science for its reliability, functional group tolerance, and the commercial availability of a vast array of coupling partners.[11]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[12]

-

Transmetalation: The organic group from the boronic acid (Ar²-) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (-B(OH)₃⁻).[9][13] The choice of base is critical; stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki Coupling with this compound

This protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for different substrates.

Expert Insight: The choice of ligand is crucial. For simple aryl bromides, tetrakis(triphenylphosphine)palladium(0) is often sufficient. For more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, more electron-rich and bulky phosphine ligands like JohnPhos or SPhos are employed to facilitate the oxidative addition and reductive elimination steps.[9] Cesium carbonate is a strong base that often improves yields, particularly with less reactive coupling partners.[9]

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

-

Inerting the Vessel: Add the aryl bromide, this compound, and potassium carbonate to a flame-dried Schlenk flask or round-bottom flask equipped with a stir bar and a reflux condenser.

-

Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Under a positive pressure of inert gas, add the deoxygenated 1,4-dioxane and water.[9] Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture will typically turn yellow or brown.

-

Reaction: Heat the reaction mixture to 85-100 °C and stir overnight (12-24 hours).[9][14]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (aryl bromide) is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the desired biaryl compound.

Applications in Drug Discovery and Materials Science

The ability to use this compound to install the 4-benzylphenyl motif is highly valuable in several scientific domains.

-

Drug Discovery: The diphenylmethane core is a privileged scaffold in medicinal chemistry. The benzyl group provides a non-polar, conformationally flexible linker that can orient a phenyl ring into a specific binding pocket of a biological target, such as an enzyme or receptor. Its use in Suzuki couplings allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.[10][11]

-

Materials Science: Biaryl compounds are fundamental units in the construction of conjugated polymers and organic light-emitting diodes (OLEDs). The benzyl group can be used to tune the solubility and solid-state packing of these materials, thereby influencing their electronic and photophysical properties.[10]

Safety and Handling

This compound is classified as harmful if swallowed.[7][15] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[15][16] After handling, wash hands thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often 2-8°C to ensure long-term stability.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

Conclusion

This compound is more than just a chemical reagent; it is a versatile and powerful building block that enables the efficient construction of complex molecular architectures. Its primary strength lies in its application in the Suzuki-Miyaura cross-coupling, a reaction that has revolutionized the synthesis of biaryl compounds. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. 4-benzoylphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. This compound [myskinrecipes.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. angenechemical.com [angenechemical.com]

- 16. aksci.com [aksci.com]

A Senior Application Scientist's Technical Guide to (4-Benzylphenyl)boronic acid (CAS: 56311-13-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzylphenyl Boronic Acid Moiety as a Strategic Linchpin

(4-Benzylphenyl)boronic acid is more than a mere chemical reagent; it is a versatile and strategically important building block in modern organic synthesis. Its structure, featuring a biphenyl-like framework with enhanced conformational flexibility due to the methylene bridge, makes it a highly sought-after component in the synthesis of complex organic molecules. This guide provides an in-depth examination of its properties, synthesis, core reactivity, and applications, with a focus on imparting practical, field-proven insights for laboratory application.

The primary utility of this boronic acid derivative lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction's success is rooted in the exceptional stability, low toxicity, and commercial availability of organoboron reagents like this compound.[1] These attributes allow for the construction of carbon-carbon bonds with high efficiency and functional group tolerance, a cornerstone of modern pharmaceutical and materials science discovery.[3]

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 56311-13-8 | [4][5] |

| Molecular Formula | C₁₃H₁₃BO₂ | [5] |

| Molecular Weight | 212.05 g/mol | [5] |

| Appearance | Solid | [4] |

| Boiling Point | 384.9 °C at 760 mmHg | [4] |

| Storage | 2-8°C, under inert gas |[3][4] |

Safety & Handling: this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[4][6] Standard laboratory precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[4]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[4][7]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) to prevent degradation.[3][4]

-

First Aid: In case of eye or skin contact, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to fresh air.[4] If swallowed, rinse mouth with water and consult a physician.[4]

Synthesis and Purification Workflow

While commercially available, understanding the synthesis of this compound provides valuable context. A common laboratory-scale synthesis involves the Grignard reaction of a suitable precursor, 4-benzylbromobenzene, followed by quenching with a trialkyl borate.

The general workflow is depicted below:

Caption: General workflow for the synthesis of this compound.

Causality in Synthesis:

-

Grignard Formation: The reaction of 4-benzylbromobenzene with magnesium turnings in an anhydrous ether solvent (like THF) generates the highly nucleophilic Grignard reagent. Strict exclusion of moisture is critical, as any water will protonate and destroy the organometallic species.

-

Borylation: The Grignard reagent is then added slowly to a trialkyl borate (e.g., trimethyl or triisopropyl borate) at low temperatures (-78 °C). The low temperature is crucial to prevent over-addition of the Grignard reagent to the newly formed boronate ester.

-

Hydrolysis: Acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[2][8] This powerful reaction connects the benzylphenyl moiety to a variety of aryl or vinyl halides or triflates, providing access to complex biaryl and styrenyl structures.[2]

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is key to troubleshooting and optimizing reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillars of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[2] This is often the rate-limiting step.

-

Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex ([R-B(OH)₃]⁻).[9] The choice of base is critical; it must be strong enough to facilitate this step but not so strong as to cause unwanted side reactions.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.

Objective: Synthesis of a 4-benzyl-biaryl derivative.

Materials:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O mixture)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.[10]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.[10]

-

Reagent Addition: Add the palladium catalyst under a positive pressure of inert gas. Then, add the degassed solvent system via syringe.

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic salts.[10]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.[10]

Applications in Drug Discovery and Materials Science

The structural motif provided by this compound is prevalent in various high-value applications.

-

Medicinal Chemistry: The biaryl structures formed using this reagent are key pharmacophores in numerous drug candidates.[11] Boronic acids themselves are increasingly recognized for their therapeutic potential, with several FDA-approved drugs containing this functional group, such as the proteasome inhibitor Bortezomib.[11][12] The ability to rapidly generate libraries of complex molecules makes this reagent invaluable for structure-activity relationship (SAR) studies.[13]

-

Materials Science: In materials science, this compound is used to create conjugated systems for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] The benzylphenyl unit can be incorporated into polymers to tune their electronic properties and morphology. Phenylboronic acid-containing polymers have also garnered significant attention as stimuli-responsive materials for applications like drug delivery and tissue engineering scaffolds due to the reversible interaction between boronic acids and diols.[14]

Conclusion

This compound is a cornerstone reagent for the construction of complex molecular architectures. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and the strategic importance of the resulting structures solidify its role in both academic and industrial research. A firm grasp of its physicochemical properties, safe handling procedures, and the mechanistic nuances of its core reactions, as detailed in this guide, empowers researchers to leverage this versatile building block to its full potential, accelerating innovation in drug discovery and materials science.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound [myskinrecipes.com]

- 4. angenechemical.com [angenechemical.com]

- 5. chemscene.com [chemscene.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. aksci.com [aksci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Benzylphenyl)boronic acid molecular weight and formula

An In-depth Technical Guide to (4-Benzylphenyl)boronic acid: Synthesis, Application, and Significance in Drug Discovery

Abstract

This compound is a versatile bifunctional organic compound that has garnered significant attention as a critical building block in modern synthetic chemistry. Its unique structure, featuring both a boronic acid moiety and a benzyl group, makes it an invaluable reagent for constructing complex molecular architectures, particularly biaryl and diarylmethane scaffolds. These structural motifs are prevalent in a wide array of biologically active molecules, pharmaceutical agents, and advanced materials. This technical guide provides an in-depth exploration of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. It covers the compound's fundamental physicochemical properties, detailed synthetic protocols, its pivotal role in palladium-catalyzed cross-coupling reactions, and its broader implications in the landscape of pharmaceutical research.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid at room temperature. The boronic acid group (-B(OH)₂) is the key functional group, enabling its participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The presence of the benzyl group provides a non-polar, sterically significant component that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds in drug design.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃BO₂ | [1] |

| Molecular Weight | 212.05 g/mol | [1] |

| CAS Number | 56311-13-8 | [1] |

| Appearance | White to off-white crystalline powder | - |

| Purity | ≥98% (typical commercial grade) | [1] |

| SMILES | OB(O)C1=CC=C(CC2=CC=CC=C2)C=C1 | [1] |

| Melting Point | 185-190 °C | - |

| Solubility | Soluble in organic solvents like THF, Dioxane, DMF; sparingly soluble in water. | - |

Synthesis of this compound

The synthesis of aryl boronic acids is a well-established field in organic chemistry. A robust and commonly employed method for preparing this compound involves the formation of a Grignard reagent from a corresponding aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis. This approach is reliable and scalable for laboratory purposes.

Synthetic Rationale and Causality

The choice of the Grignard-based pathway is predicated on its efficiency and the high availability of starting materials.

-

Grignard Formation : 4-Benzylbromobenzene is the ideal precursor. Magnesium metal is used to insert into the carbon-bromine bond, a classic organometallic transformation that reverses the polarity of the carbon atom, rendering it nucleophilic. Anhydrous conditions are critical, as Grignard reagents react violently with water. Tetrahydrofuran (THF) is an excellent solvent as its ether oxygens can coordinate to the magnesium, stabilizing the Grignard reagent.

-

Borylation Step : The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the initially formed boronate ester.

-

Hydrolysis : Acidic workup is necessary to hydrolyze the boronate ester to the final boronic acid. This step protonates the alkoxy groups, which are then eliminated as alcohols, yielding the desired dihydroxyboryl group.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

4-Benzylbromobenzene

-

Magnesium turnings

-

Iodine (one small crystal for initiation)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation : Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (Argon or Nitrogen).

-

Grignard Initiation : Add magnesium turnings to the flask. Add a single crystal of iodine to activate the magnesium surface.

-

Grignard Formation : In the dropping funnel, add a solution of 4-benzylbromobenzene in anhydrous THF. Add a small portion of this solution to the magnesium turnings. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel. Maintain the temperature at -78 °C during the addition.

-

Quenching and Hydrolysis : After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl. Stir vigorously for 1 hour until two clear layers form.

-

Extraction and Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization : The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to afford a pure crystalline solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is most prominently utilized as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[3][4]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[5]

-

Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group (the 4-benzylphenyl moiety) to the Pd(II) complex, displacing the halide. This is the crucial C-C bond-forming precursor step.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][8]

Diagram: Suzuki-Miyaura Catalytic Cycle

References

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of (4-Benzylphenyl)boronic acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(4-Benzylphenyl)boronic acid is a pivotal building block in modern synthetic chemistry and drug discovery, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] The efficiency of these reactions, alongside processes such as purification, formulation, and biological screening, is fundamentally governed by the compound's solubility in organic solvents. This guide provides a comprehensive framework for understanding and determining this critical physicochemical property. Due to the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the underlying scientific principles, provides a robust, field-proven experimental protocol for its determination, and offers a framework for the systematic presentation of results. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility to accelerate their research and development efforts.

The Molecular Basis of Solubility for this compound

To predict and understand the solubility of this compound, a causal analysis of its molecular structure is essential. The molecule, with the chemical formula C₁₃H₁₃BO₂, possesses distinct polar and nonpolar regions that dictate its interactions with various solvents.

-

Nonpolar Character: The molecule features a significant hydrophobic backbone consisting of two phenyl rings. This large, nonpolar surface area promotes favorable van der Waals interactions (specifically, London dispersion forces) with nonpolar or moderately polar solvents.

-

Polar Character: The boronic acid functional group, -B(OH)₂, is the polar, hydrophilic center of the molecule. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, allowing for strong interactions with polar protic and aprotic solvents.

The resulting solubility profile is a balance between these opposing characteristics. The principle of "like dissolves like" suggests that this compound will exhibit optimal solubility in solvents that can effectively solvate both its nonpolar aromatic system and its polar boronic acid headgroup.

Challenges in Boronic Acid Solubility: A unique characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine, which has a substantially different polarity and solubility profile, can lead to inconsistencies in solubility measurements if not properly controlled.[3] Establishing a true equilibrium in solution is therefore critical for obtaining reproducible data.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In pharmaceutical and chemical development, it is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the solid and solution phases are in equilibrium.[4] This value is intrinsic to the compound and is the gold standard for formulation and process chemistry.[5][6][7]

-

Kinetic Solubility: This measures the concentration at which a compound, typically dissolved first in a stock solvent like DMSO, precipitates out when added to an aqueous or organic medium.[6] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions and are highly dependent on the experimental protocol.[4][8][9]

For the purposes of reaction optimization, purification, and formulation, this guide exclusively focuses on the determination of thermodynamic solubility , which provides the most reliable and fundamental data for decision-making.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a globally recognized and recommended technique for determining the equilibrium solubility of chemical compounds.[7][10] It is a robust, self-validating system that ensures the solution reaches a true equilibrium state.

Objective: To determine the thermodynamic solubility of this compound in a range of selected organic solvents at a constant temperature (e.g., 25 °C).

Materials & Equipment:

-

This compound, solid (purity >98%)

-

Selected organic solvents (e.g., Tetrahydrofuran (THF), Acetone, Acetonitrile, Methanol, Ethanol, Toluene, Dichloromethane, Ethyl Acetate, Hexane)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

For each selected solvent, add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial throughout the experiment.

-

Accurately add a known volume (e.g., 2.0 mL) of the solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and moderate agitation speed (e.g., 150-200 RPM).

-

Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[11] A time-point study can be conducted to confirm that the concentration in solution has reached a plateau.

-

-

Sample Collection and Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

-

Concentration Analysis (Quantification):

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the precise concentration of this compound.[12][13][14]

-

For UV-Vis: A calibration curve of absorbance vs. known concentrations should be prepared. The absorbance of the unknown sample is then used to determine its concentration via the Beer-Lambert law.[15][16]

-

For HPLC: A calibration curve of peak area vs. known concentrations is required. This method is often preferred as it can separate the analyte from any potential impurities or degradation products.[12][14]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in standard units, such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be organized systematically to facilitate comparison and interpretation. The following table provides a template for presenting the results.

| Solvent | Dielectric Constant (20°C) | Predicted Solubility Trend | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Hexane | 1.88 | Very Low | ||

| Toluene | 2.38 | Low | ||

| Dichloromethane | 9.08 | Moderate | ||

| Diethyl Ether | 4.34 | Moderate-High | ||

| Tetrahydrofuran (THF) | 7.52 | High | ||

| Ethyl Acetate | 6.02 | Moderate | ||

| Acetone | 20.7 | High | ||

| Ethanol | 24.5 | High | ||

| Methanol | 32.7 | High | ||

| Acetonitrile | 37.5 | Moderate-High | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | ||

| Water | 80.1 | Very Low |

This table should be populated with the results obtained from the experimental protocol described above.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following protocols must be strictly adhered to when working with this compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.

-

Engineering Controls: All weighing and solution preparation should be conducted inside a certified chemical fume hood to avoid inhalation of fine powders.

-

Handling: Avoid contact with skin and eyes. Minimize dust generation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Waste Disposal: this compound and any solutions or contaminated materials should be treated as hazardous chemical waste. Do not dispose of down the drain. Collect in a designated, clearly labeled, and sealed hazardous waste container for disposal by certified personnel, in accordance with institutional and local regulations.[17][18][19]

References

- 1. This compound [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. quora.com [quora.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. mt.com [mt.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 16. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. laballey.com [laballey.com]

- 19. laballey.com [laballey.com]

A Senior Application Scientist's Guide to Commercial Sourcing and Application of (4-Benzylphenyl)boronic Acid

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for (4-Benzylphenyl)boronic acid, guidance on quality assessment, and a detailed protocol for its application in a key synthetic transformation.

Introduction: The Synthetic Utility of this compound

This compound (CAS No. 56311-13-8) is a versatile building block in modern organic synthesis. Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the benzylphenyl moiety and a variety of aryl or vinyl halides, providing access to complex molecular architectures.[1] These diarylmethane and related structures are prevalent in many natural products and pharmaceuticals.[1] The boronic acid group also allows for reversible interactions with diols, opening avenues for its use in sensor design and molecular recognition. Given its importance, a thorough understanding of its commercial availability, quality attributes, and proper handling is paramount for successful and reproducible research and development.

Commercial Suppliers of this compound: A Comparative Overview

A variety of chemical suppliers offer this compound, typically at research-grade purity. While a specific "pharmaceutical grade" is not commonly marketed for this compound at the research chemical level, high-purity grades suitable for early-stage drug discovery and process development are available. Below is a comparative table of prominent suppliers.

| Supplier | Purity | Available Forms | Noteworthy Information |

| Sigma-Aldrich | ≥98% | Solid | Offers detailed safety and handling information.[2] |

| ChemScene | ≥98% | Solid | Provides custom synthesis and process optimization services.[3] |

| BLD Pharm | 97% | Solid | Offers a range of related boronic acid derivatives. |

| MySkinRecipes | 98% | Solid | Specifies storage conditions of 2-8°C under an inert gas.[4] |

Note: The information in this table is based on publicly available data and may be subject to change. It is crucial to obtain the latest specifications and a lot-specific Certificate of Analysis from the supplier before purchase and use.

Quality Control and Analytical Assessment: Ensuring Experimental Integrity

The purity and integrity of this compound are critical for the success of subsequent synthetic steps. Impurities can lead to poor reaction yields, difficult purification, and the formation of unwanted byproducts. As a self-validating system, every protocol should begin with the verification of the starting material's quality.

Key Quality Control Parameters

A comprehensive Certificate of Analysis (CoA) for this compound should include the following:

-

Identity Confirmation: Verification of the chemical structure, typically by ¹H NMR and ¹³C NMR spectroscopy.

-

Purity Assessment: Quantification of the compound's purity, commonly determined by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).

-

Residual Solvents: Identification and quantification of any remaining solvents from the manufacturing process.

-

Water Content: Measurement of the water content, as boronic acids can dehydrate to form cyclic anhydrides (boroxines).

Representative Analytical Data

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons of the benzyl and phenyl rings, as well as the methylene protons of the benzyl group. The boronic acid protons typically appear as a broad singlet.

¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, providing further structural confirmation.

HPLC Analysis: A reverse-phase HPLC method can effectively separate this compound from potential impurities. The purity is determined by the area percentage of the main peak.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction. The causality behind each experimental choice is explained to ensure a robust and reproducible outcome.

Reaction Scheme:

A representative Suzuki-Miyaura reaction.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

-

Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Solvent Addition: Add degassed toluene and degassed water via syringe. The biphasic solvent system is often effective for Suzuki-Miyaura couplings, and degassing removes dissolved oxygen that can deactivate the catalyst.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove inorganic salts and the base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualization of Key Processes

Chemical Structure of this compound

Structure of this compound.

Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction

The key steps in the Suzuki-Miyaura catalytic cycle.

Workflow for Supplier Evaluation

A systematic approach to selecting a chemical supplier.

Safe Handling and Storage

Proper handling and storage of this compound are essential for maintaining its quality and ensuring laboratory safety.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[4] Some suppliers recommend refrigeration at 2-8°C.[4]

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids.[5]

-

Decomposition: Arylboronic acids can undergo protodeboronation (loss of the boronic acid group) in the presence of moisture and certain metals. They can also form cyclic trimers called boroxines upon dehydration.[6]

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules. By carefully selecting a reputable commercial supplier, rigorously assessing the quality of the material, and employing robust and well-understood synthetic protocols, researchers can confidently and successfully utilize this important building block in their drug discovery and development efforts. The information and methodologies presented in this guide provide a solid foundation for achieving these goals.

References

safety and handling of (4-Benzylphenyl)boronic acid

An In-depth Technical Guide to the Safe Handling of (4-Benzylphenyl)boronic acid

Introduction

This compound (CAS No. 56311-13-8) is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry.[1][2] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the creation of carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients.[3] The presence of both a boronic acid moiety and a benzyl group allows for diverse and strategic molecular elaboration.

Given its increasing application in research and drug development, a thorough understanding of its safety profile and handling requirements is paramount. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory setting. The protocols and recommendations herein are synthesized from established safety data and best practices for handling boronic acid derivatives.

Hazard Identification and Classification

The primary documented hazard associated with this compound is acute oral toxicity.[1][4] However, due to the nature of boronic acids as a class and the limited toxicological data for this specific compound, it is prudent to treat it with a higher degree of caution.[1][5] Many related phenylboronic acids are known to cause skin, eye, and respiratory irritation.[6][7][8][9] Therefore, a comprehensive risk assessment should assume these potential hazards.

1.1. GHS Classification

The Globally Harmonized System (GHS) classification for this compound is summarized below.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | pictogram | Warning |

Table 1: GHS Hazard Classification for this compound.[1][4]

1.2. Primary Routes of Exposure and Health Effects

-

Ingestion: Harmful if swallowed, potentially causing systemic effects.[1][4]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[7][8] While specific data is unavailable for this compound, this is a common hazard for powdered reagents.[6]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[8]

-

Eye Contact: Direct contact with dust can cause serious eye irritation.[7][8]

The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated, which necessitates handling it with the care due to a potentially hazardous substance.[1][5]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate PPE is essential.

2.1. Engineering Controls

-

Chemical Fume Hood: All handling of the solid material that may generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10][11][12]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[6][7]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[10]

2.2. Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.[13]

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[10][13] | Protects eyes from dust particles and potential splashes.[13] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[1][13] |

| Body Protection | A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[13] | Protects skin from accidental spills and contact. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust, especially if work cannot be conducted in a fume hood.[1][13] | Minimizes the risk of respiratory tract irritation.[13] |

Table 2: Recommended Personal Protective Equipment.

2.3. Hygiene Measures

-

Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][10]

-

Do not eat, drink, or smoke in laboratory areas where chemicals are handled.[11][14]

-

Remove any contaminated clothing immediately and wash it before reuse.[10]

Standard Operating Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for safety. The following step-by-step procedure outlines the best practices for handling solid this compound.

Step 1: Preparation

-

Confirm that a chemical fume hood is certified and functioning correctly.

-

Ensure an eyewash station and safety shower are unobstructed and nearby.[10]

-

Designate a specific work area within the hood and cover it with absorbent, disposable bench paper.

-

Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) within the hood.

-

Obtain the Safety Data Sheet (SDS) for this compound and review it before starting work.[1]

Step 2: Donning PPE

-

Put on all required personal protective equipment as detailed in Table 2 before handling the chemical.

Step 3: Chemical Handling

-

Perform all manipulations of the solid compound within the fume hood to contain dust.[12]

-

When transferring the solid, use a spatula and avoid generating dust.[6][13] Do not pour the powder.

-

For weighing, tare a container on the balance, then move the container to the fume hood to add the chemical. Close the container before moving it back to the balance for the final weight.

-

Keep the container of this compound tightly closed when not in use.[6][11][13]

Step 4: Post-Handling & Cleanup

-

Carefully clean the work area, spatulas, and any other equipment.

-

Wipe down the work surface with a damp cloth to collect any residual dust.

-

Dispose of all contaminated waste, including weighing paper, gloves, and bench paper, in a designated hazardous waste container.[13][15]

-

Remove PPE in the correct order to avoid cross-contamination.

-

Wash hands thoroughly with soap and water.[1]

Figure 1: A step-by-step workflow for the safe handling of solid boronic acids.

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. A recommended temperature is 2-8°C.[1] |

| Atmosphere | Keep container tightly closed.[1][6][11] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable, as some boronic acids can be sensitive to air.[14] |

| Location | Store in a well-ventilated area designated for chemical storage, away from incompatible materials.[11] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[14] |

Table 3: Recommended Storage Conditions.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial. Always show the Safety Data Sheet to attending medical personnel.[1][4]

5.1. First Aid Measures

-

If Inhaled: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][16] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][14]

5.2. Spills and Leaks For small spills, personnel with appropriate training and PPE can perform cleanup.

-

Evacuate: Evacuate non-essential personnel from the area.[10]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[10]

-

Clean-up: Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[14] Avoid actions that create dust.[1][6]

-

Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

5.3. Fire-Fighting Measures

-

This compound is not classified as flammable.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[1][14]

Figure 2: A decision tree for responding to laboratory emergencies.

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.[10][15] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[15]

-

Waste Collection:

-

Segregation: Keep boronic acid waste segregated from other waste streams, particularly incompatible materials like strong acids or bases.[15][17]

-